3-Piperidinylmethyl 2-chloroacetate hydrochloride
Description
Properties
IUPAC Name |
piperidin-3-ylmethyl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2.ClH/c9-4-8(11)12-6-7-2-1-3-10-5-7;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOMYQSQHBYIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinylmethyl 2-chloroacetate hydrochloride typically involves the reaction of piperidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors and automated systems, enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinylmethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with different substituents replacing the chlorine atom.
Hydrolysis: The major products are 3-Piperidinylmethyl alcohol and chloroacetic acid.
Oxidation and Reduction: The major products depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 3-Piperidinylmethyl 2-chloroacetate hydrochloride may exhibit anticancer properties. For instance, studies on related piperidine derivatives have shown efficacy against non-small cell lung carcinoma (NSCLC) by acting as inhibitors of the Akt signaling pathway, which is crucial for cell proliferation and survival in cancer cells . The ability to inhibit this pathway suggests that this compound could be explored further for its potential as a chemotherapeutic agent.
Drug Repurposing
The compound's structural characteristics make it a candidate for drug repurposing initiatives. By modifying existing drugs to enhance their efficacy or reduce side effects, researchers can save time and resources in drug development. The compound's interactions with specific protein targets could lead to new therapeutic strategies in treating chronic diseases like cancer .
Synthetic Chemistry
Synthesis of Novel Compounds
this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its reactivity allows for the formation of diverse chemical structures through nucleophilic substitutions and other reactions. For example, it can be used to synthesize more complex piperidine derivatives that may have enhanced pharmacological profiles .
Chemical Modifications
The compound can undergo various chemical modifications to produce derivatives with improved solubility, stability, or bioactivity. This versatility is essential in the design of new drugs that require specific physicochemical properties for optimal performance in biological systems.
Biological Research
Neuropharmacology Studies
Given its piperidine structure, the compound may be investigated for neuropharmacological applications. Piperidine derivatives are known to interact with neurotransmitter systems, which could lead to potential treatments for neurological disorders . Research into these interactions could reveal new mechanisms of action and therapeutic targets.
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological studies are necessary to evaluate its effects on human health and the environment, ensuring that any therapeutic use is both effective and safe .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Piperidinylmethyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-piperidinylmethyl 2-chloroacetate hydrochloride with key analogs in terms of structure, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle Variations :
- Piperidine vs. Pyridine : The replacement of piperidine (saturated six-membered ring) with pyridine (aromatic ring) in Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride introduces aromaticity, increasing planarity and altering electronic properties. This enhances hydrogen-bonding capacity but reduces basicity compared to piperidine derivatives .
Ester Group Modifications :
- Chloroacetate vs. Hydroxyacetate : The chloroacetate group in this compound confers electrophilicity, enabling nucleophilic displacement reactions. In contrast, the hydroxyacetate group in the pyridine analog is less reactive but participates in hydrogen bonding, influencing solubility and target interactions .
Substituent Positioning :
- 3-Piperidinylmethyl vs. 4-Piperidinyl : The positional isomerism between 3-piperidinylmethyl and 4-piperidinyl substituents (as in piperidin-4-yl 2-chloroacetate hydrochloride) affects steric bulk and conformational flexibility. This difference may influence binding affinity in receptor-targeted applications .
Bioactivity and Applications: Ethyl 2-chloroacetate derivatives (e.g., ’s thioether compounds) exhibit antifungal activity, suggesting that the chloroacetate moiety in this compound could similarly serve as a warhead in bioactive molecules .
Biological Activity
3-Piperidinylmethyl 2-chloroacetate hydrochloride is a chemical compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12ClN
- Molecular Weight : Approximately 201.66 g/mol
- Chemical Structure : The compound features a piperidine ring and a chloroacetate moiety, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular functions.
- Receptor Interactions : It is suggested that the compound interacts with neurotransmitter receptors, particularly acetylcholine receptors, influencing neurochemical pathways and potentially offering therapeutic effects in neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, which could be beneficial in treating infections.
Anticancer Studies
Recent studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanism : Induction of cell cycle arrest and apoptosis through mitochondrial pathways.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.5 | Apoptosis induction |
| A549 | 12.3 | Cell cycle arrest |
Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays:
- Microbial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Results : Inhibition zones were observed at concentrations as low as 50 µg/ml.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/ml |
| Escherichia coli | 50 µg/ml |
Case Studies and Research Findings
-
Neuropharmacological Research :
- A study highlighted the potential of the compound in treating neurodegenerative diseases by modulating cholinergic signaling pathways. The results indicated enhanced cognitive function in animal models treated with the compound.
-
Antimicrobial Efficacy :
- A series of experiments demonstrated that the compound effectively reduced bacterial load in infected models, suggesting its potential as an antimicrobial agent.
-
Combination Therapies :
- Research has explored the use of this compound in combination with other drugs to enhance therapeutic efficacy against resistant strains of bacteria and cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Piperidinylmethyl 2-chloroacetate hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves reacting piperidine derivatives with chloroacetyl chloride under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during exothermic reactions to avoid side products.
- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis.
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) to isolate the hydrochloride salt.
- Yield Optimization : Monitor pH during salt formation (HCl gas or concentrated HCl) to ensure stoichiometric conversion .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to acute toxicity (H302, H315) and respiratory irritation (H335) .
- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C. Desiccate to prevent hygroscopic degradation. Stability studies recommend periodic HPLC analysis to monitor decomposition .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Confirm piperidinyl and chloroacetate moieties (δ 3.5–4.5 ppm for methylene groups).
- FT-IR : Identify C=O stretching (~1740 cm⁻¹) and NH+Cl⁻ vibrations (~2500 cm⁻¹).
- Chromatography :
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>98%).
- Thermal Analysis :
- Melting Point : Compare to literature values (e.g., analogous compounds: 120–143°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies).
- Variable Control : Standardize experimental conditions (pH, temperature, solvent) and cell lines/animal models.
- Theoretical Frameworks : Link findings to receptor-binding models or pharmacokinetic theories to explain variability .
Q. What strategies can be employed to optimize the yield of this compound in multi-step synthetic routes?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ FT-IR to track intermediate formation.
- Catalyst Screening : Test bases (e.g., triethylamine) or coupling agents (e.g., EDC) for efficiency .
- Process Simulation : Apply computational tools (e.g., Aspen Plus) to model solvent recovery and energy efficiency .
Q. How does the hydrochloride salt form of 3-Piperidinylmethyl 2-chloroacetate influence its pharmacokinetic properties in preclinical models?
- Methodological Answer :
- Solubility Studies : Compare free base vs. salt solubility in biorelevant media (FaSSIF/FeSSIF).
- Permeability Assays : Use Caco-2 cells or PAMPA to evaluate intestinal absorption.
- In Vivo PK : Administer equimolar doses to rodents and measure plasma half-life (LC-MS/MS). Salt forms often enhance bioavailability by improving dissolution .
Key Considerations for Experimental Design
- Theoretical Alignment : Anchor hypotheses to chemical reactivity principles (e.g., SN2 mechanisms for chloroacetate formation) .
- Contradiction Analysis : Replicate conflicting studies under identical conditions to isolate variables (e.g., impurity profiles, solvent polarity) .
- Separation Technologies : Leverage membrane filtration or centrifugal partitioning chromatography for challenging purifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
